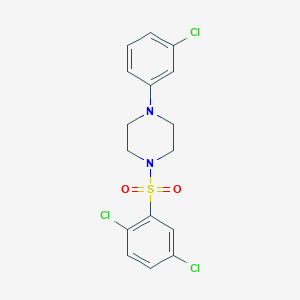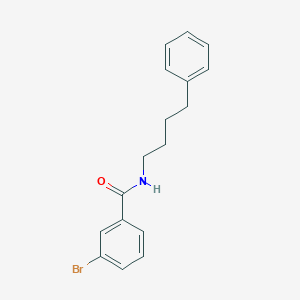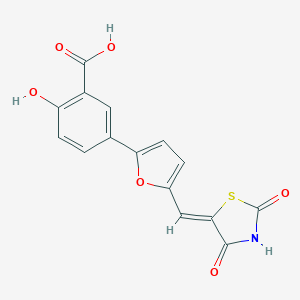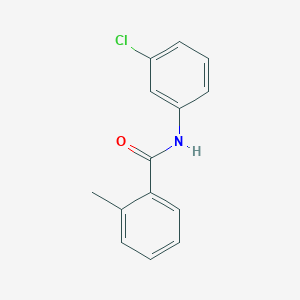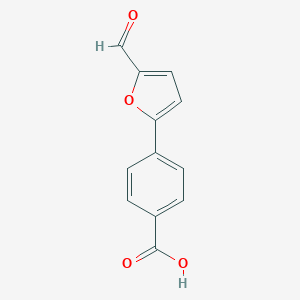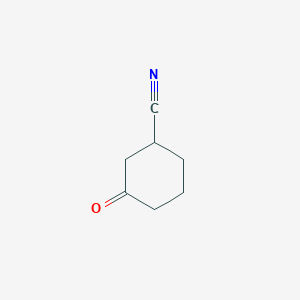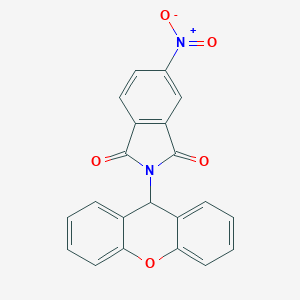
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of NXL-104 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the inhibition of bacterial beta-lactamase enzymes. This enzyme is responsible for breaking down beta-lactam antibiotics, which renders them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione enhances the effectiveness of beta-lactam antibiotics against bacterial infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione have been studied in vitro and in vivo. It has been shown to be well-tolerated in animal studies and does not exhibit any significant toxicity at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is its ability to enhance the effectiveness of beta-lactam antibiotics against bacterial infections. This makes it a potentially valuable tool in the development of new antibiotics and in the treatment of antibiotic-resistant infections. However, one limitation of this compound is its relatively low potency compared to other beta-lactamase inhibitors.
Direcciones Futuras
There are several future directions for research on 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new derivatives of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione with enhanced potency and selectivity.
3. Investigation of the potential use of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione in combination with other antibiotics to enhance their effectiveness against bacterial infections.
4. Evaluation of the safety and efficacy of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione in clinical trials.
5. Investigation of the potential use of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione in the treatment of other types of infections, such as viral or fungal infections.
In conclusion, 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action involves the inhibition of beta-lactamase enzymes, which enhances the effectiveness of beta-lactam antibiotics against bacterial infections. While this compound has several advantages for laboratory experiments, further research is needed to optimize its synthesis method, develop new derivatives with enhanced potency, and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the reaction of 5-nitroisophthalic acid with 9H-xanthene-9-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to the final product.
Aplicaciones Científicas De Investigación
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of gram-negative and gram-positive bacteria, including those that are resistant to existing antibiotics.
Propiedades
Número CAS |
6319-62-6 |
|---|---|
Nombre del producto |
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione |
Fórmula molecular |
C21H12N2O5 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O5/c24-20-13-10-9-12(23(26)27)11-16(13)21(25)22(20)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H |
Clave InChI |
MFXUZVAFKDKHAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Otros números CAS |
6319-62-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

